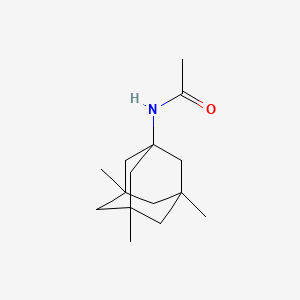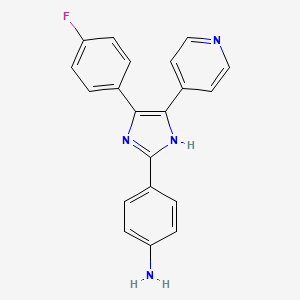![molecular formula C11H15ClFNO B3105137 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1521955-76-9](/img/structure/B3105137.png)
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride” is C11H15ClFNO . The molecular weight is 231.7 . The InChI code is 1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H .Physical and Chemical Properties Analysis
The physical properties of FP-OH include a white crystalline powder appearance. Its chemical properties include solubility in water and organic solvents such as ethanol and methanol.Wissenschaftliche Forschungsanwendungen
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core structure related to 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride, plays a crucial role in medicinal chemistry. It is widely utilized in the synthesis of biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. Research has highlighted the versatility of the pyrrolidine scaffold in designing new compounds with various biological profiles, emphasizing the importance of stereoisomerism and substituent orientation in drug development (Li Petri et al., 2021).
Analytical Methods in Antioxidant Activity
The study of antioxidants, crucial for understanding the therapeutic potential of various compounds, employs several analytical methods to determine antioxidant activity. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of reactions involving antioxidants. Such analytical techniques are essential for evaluating the antioxidant capacity of complex samples, including those containing pyrrolidine derivatives (Munteanu & Apetrei, 2021).
Influence of Metals on Ligands
The interaction between metals and biologically important ligands, including those related to pyrrolidine structures, significantly impacts their electronic systems and biological activity. Studies utilizing various spectroscopic techniques have explored these interactions, providing insights into the design of metal-ligand complexes with enhanced reactivity and stability, pertinent to the development of new therapeutic agents (Lewandowski et al., 2005).
Applications in Polymer Science
The chemical and physical properties of polymers, including those derived from pyrrolidine or fluorobenzyl components, are of significant interest in materials science. Research into polymers like polytetrafluoroethylene (PTFE), which shares the fluorine component's chemical resilience, highlights the broad applicability of these materials in various industrial applications due to their chemical inertness, hydrophobicity, and thermal stability (Puts et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUSCQJWXFTMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127342-13-6 | |
| Record name | Pyrrolidine, 3-[(2-fluorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)
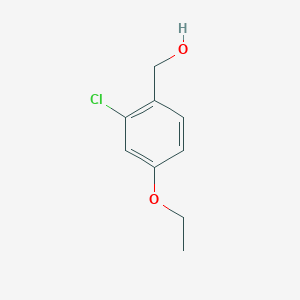
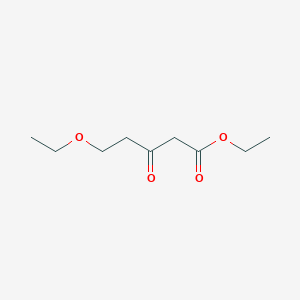
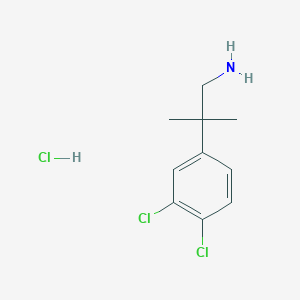

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B3105094.png)
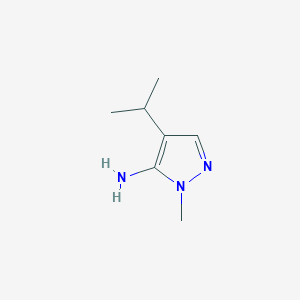
![2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B3105099.png)
